molecular formula C6H10N4S B7570037 (2-Methylpyrazol-3-yl)methylthiourea

(2-Methylpyrazol-3-yl)methylthiourea

Cat. No.: B7570037
M. Wt: 170.24 g/mol
InChI Key: VZXPRRBWKZYREA-UHFFFAOYSA-N
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Description

(2-Methylpyrazol-3-yl)methylthiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. The compound features a pyrazole ring substituted with a methyl group at the second position and a thiourea moiety attached to the third position via a methylene bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Methylpyrazol-3-yl)methylthiourea typically involves the reaction of 2-methylpyrazole with an appropriate isothiocyanate. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

2-Methylpyrazole+IsothiocyanateThis compound\text{2-Methylpyrazole} + \text{Isothiocyanate} \rightarrow \text{this compound} 2-Methylpyrazole+Isothiocyanate→this compound

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: The compound can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the thiourea moiety, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides; reactions often conducted in polar aprotic solvents.

Major Products:

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted thioureas

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors and polymer additives.

Mechanism of Action

The mechanism of action of (2-Methylpyrazol-3-yl)methylthiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The thiourea moiety can form hydrogen bonds and coordinate with metal ions, influencing the activity of the target molecules. The pyrazole ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    (2-Methylpyrazol-3-yl)methylurea: Similar structure but with an oxygen atom replacing the sulfur atom in the thiourea moiety.

    (2-Methylpyrazol-3-yl)methylcarbamate: Contains a carbamate group instead of a thiourea group.

    (2-Methylpyrazol-3-yl)methylsulfide: Features a sulfide group instead of a thiourea group.

Uniqueness: (2-Methylpyrazol-3-yl)methylthiourea is unique due to the presence of the thiourea moiety, which imparts distinct chemical reactivity and biological activity compared to its analogs. The combination of the pyrazole ring and thiourea group makes it a versatile compound for various applications.

Properties

IUPAC Name

(2-methylpyrazol-3-yl)methylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4S/c1-10-5(2-3-9-10)4-8-6(7)11/h2-3H,4H2,1H3,(H3,7,8,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZXPRRBWKZYREA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)CNC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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